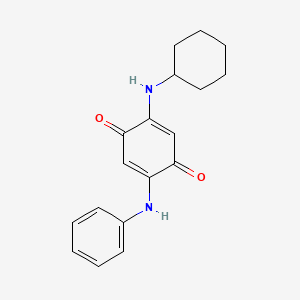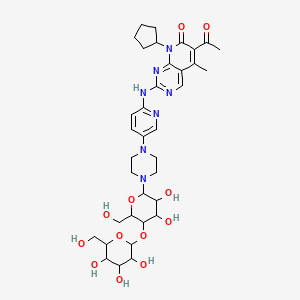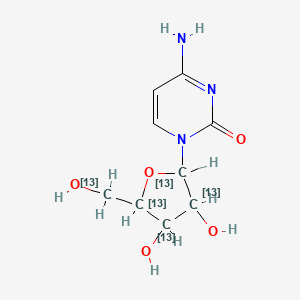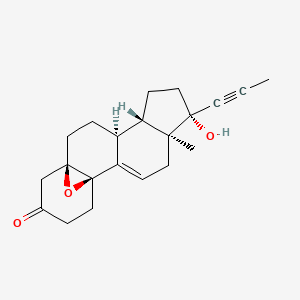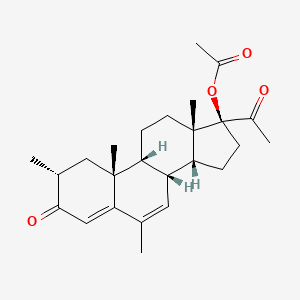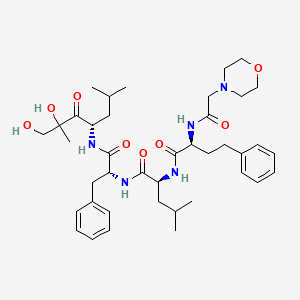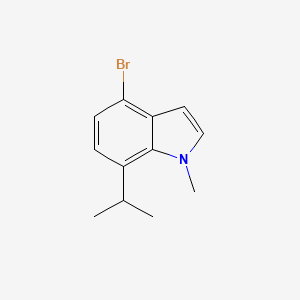
4-Bromo-1-methyl-7-propan-2-ylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-methyl-7-propan-2-ylindole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals This particular compound features a bromine atom at the 4-position, a methyl group at the 1-position, and a propan-2-yl group at the 7-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-7-propan-2-ylindole can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-Bromo-1-methyl-7-propan-2-ylindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation reactions can produce aldehydes or carboxylic acids.
科学研究应用
4-Bromo-1-methyl-7-propan-2-ylindole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate for the development of new drugs with anticancer, antiviral, or antimicrobial properties.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-Bromo-1-methyl-7-propan-2-ylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
4-Bromo-1-methylindole: Lacks the propan-2-yl group at the 7-position, making it less sterically hindered.
1-Methyl-7-propan-2-ylindole: Lacks the bromine atom at the 4-position, affecting its reactivity in substitution reactions.
4-Bromoindole: Lacks both the methyl group at the 1-position and the propan-2-yl group at the 7-position, resulting in different chemical properties.
Uniqueness
4-Bromo-1-methyl-7-propan-2-ylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C12H14BrN |
|---|---|
分子量 |
252.15 g/mol |
IUPAC 名称 |
4-bromo-1-methyl-7-propan-2-ylindole |
InChI |
InChI=1S/C12H14BrN/c1-8(2)9-4-5-11(13)10-6-7-14(3)12(9)10/h4-8H,1-3H3 |
InChI 键 |
RZOHHOLPLKPPCN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C(=C(C=C1)Br)C=CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)

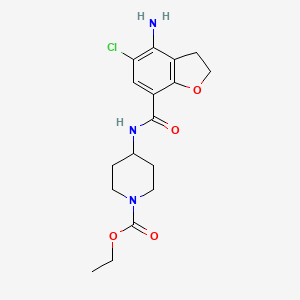
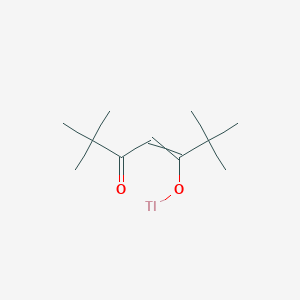
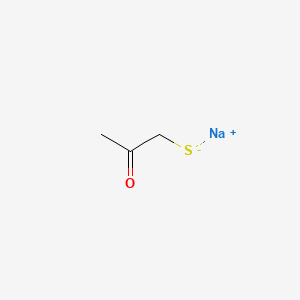
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)


